chemical and physical properties of methyl 8-bromo-3-hydroxy-1-naphthoate
chemical and physical properties of methyl 8-bromo-3-hydroxy-1-naphthoate
An In-Depth Technical Guide to Methyl 8-bromo-3-hydroxy-1-naphthoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 8-bromo-3-hydroxy-1-naphthoate is a substituted naphthalene derivative possessing a unique combination of functional groups that make it a molecule of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. The rigid naphthyl scaffold, coupled with a bromine atom, a hydroxyl group, and a methyl ester, offers multiple sites for chemical modification. This guide provides a comprehensive overview of the known and predicted , its synthesis, and its potential applications. While direct experimental data for this specific molecule is limited in public literature, this guide synthesizes information from closely related analogs to provide a robust and scientifically grounded resource.
Chemical Structure and Identifiers
The structural framework of methyl 8-bromo-3-hydroxy-1-naphthoate is foundational to understanding its chemical behavior.
Caption: Chemical structure of methyl 8-bromo-3-hydroxy-1-naphthoate.
| Identifier | Value |
| IUPAC Name | methyl 8-bromo-3-hydroxynaphthalene-1-carboxylate |
| Molecular Formula | C12H9BrO3 |
| Molecular Weight | 281.10 g/mol |
| Canonical SMILES | COC(=O)C1=CC=C2C(=C1)C(=CC=C2O)Br |
| InChI Key | (Predicted) |
| CAS Number | Not found in searched literature |
Physicochemical Properties
The physical properties of methyl 8-bromo-3-hydroxy-1-naphthoate are anticipated to be influenced by its aromatic nature, the presence of a polar hydroxyl group, and the heavy bromine atom. The following table provides estimated values based on structurally similar compounds.
| Property | Estimated Value | Justification from Related Compounds |
| Melting Point (°C) | 100-120 | The related methyl 3-hydroxy-2-naphthoate has a melting point of 73-75 °C.[1] The presence of the bromine atom and a different substitution pattern would likely increase the melting point due to increased molecular weight and altered crystal packing. |
| Boiling Point (°C) | > 350 | Naphthoic acid derivatives generally have high boiling points. For instance, methyl 3-hydroxy-2-naphthoate has a boiling point of 205-207 °C, though this may be at reduced pressure.[1] |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, and other common organic solvents. Sparingly soluble in water. | The ester and aromatic character suggest solubility in organic solvents. The hydroxyl group may impart slight water solubility, but the overall large nonpolar structure will limit this. 8-Bromo-3-hydroxy-1-naphthoic acid is noted to be moderately soluble in organic solvents.[2] |
| Appearance | Off-white to light brown solid | Based on the appearance of related brominated naphthoic acid derivatives. |
Proposed Synthesis
A plausible and efficient synthesis of methyl 8-bromo-3-hydroxy-1-naphthoate would likely proceed via a two-step process starting from 3-hydroxy-1-naphthoic acid.
Caption: Proposed synthetic workflow for methyl 8-bromo-3-hydroxy-1-naphthoate.
Step 1: Bromination of 3-hydroxy-1-naphthoic acid
The initial step involves the electrophilic bromination of 3-hydroxy-1-naphthoic acid. The hydroxyl group is an activating ortho-, para-director, and the carboxylic acid is a deactivating meta-director. The regioselectivity of this reaction will be crucial.
Protocol:
-
Dissolve 3-hydroxy-1-naphthoic acid in a suitable solvent such as acetic acid.
-
Add a catalyst if necessary, though the activated ring may not require one.
-
Slowly add a solution of bromine in acetic acid to the reaction mixture at a controlled temperature, likely near room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction with a reducing agent like sodium thiosulfate to remove excess bromine.
-
Precipitate the product by adding water and collect the solid by filtration.
-
Purify the crude 8-bromo-3-hydroxy-1-naphthoic acid by recrystallization.
A similar bromination procedure is described for the synthesis of 8-bromo-3-methyl-xanthine, where bromine is added to a solution of the starting material in acetic acid with sodium acetate.[3]
Step 2: Fischer Esterification
The resulting carboxylic acid is then converted to its methyl ester via Fischer esterification.
Protocol:
-
Suspend 8-bromo-3-hydroxy-1-naphthoic acid in an excess of methanol.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude methyl 8-bromo-3-hydroxy-1-naphthoate.
-
Further purification can be achieved by column chromatography or recrystallization.
Chemical Reactivity and Potential Applications
The multifunctionality of methyl 8-bromo-3-hydroxy-1-naphthoate makes it a versatile building block in organic synthesis.
Caption: Reactivity map of methyl 8-bromo-3-hydroxy-1-naphthoate.
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Cross-Coupling Reactions : The aryl bromide at the 8-position is a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[4][5] This allows for the introduction of a wide variety of substituents, including aryl, vinyl, and alkynyl groups, enabling the construction of complex molecular architectures.[4][6]
-
Derivatization of the Hydroxyl Group : The phenolic hydroxyl group can be readily alkylated or acylated to form ethers and esters, respectively. This modification can be used to alter the molecule's solubility, lipophilicity, and biological activity.
-
Ester Modification : The methyl ester can be hydrolyzed back to the carboxylic acid, which can then be converted to other esters, amides, or other carboxylic acid derivatives.[2]
-
Pharmaceutical and Agrochemical Synthesis : Substituted naphthoic acids are important intermediates in the synthesis of pharmaceuticals and agrochemicals.[2][4] The structural motifs present in methyl 8-bromo-3-hydroxy-1-naphthoate suggest its potential as a scaffold for developing novel therapeutic agents.[5]
-
Materials Science : Naphthalene-based compounds are utilized in the synthesis of dyes, conjugated polymers, and organic semiconductors.[2][4] The reactive handles on this molecule could allow for its incorporation into larger polymeric or functional materials.
Predicted Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl ester protons. The aromatic region will likely display a complex pattern of doublets and triplets, with chemical shifts influenced by the electron-donating hydroxyl group and the electron-withdrawing bromo and ester groups.
-
Aromatic Protons (H-Ar) : ~7.0-8.5 ppm (multiple signals)
-
Hydroxyl Proton (O-H) : ~5.0-6.0 ppm (broad singlet, may exchange with D₂O)
-
Methyl Protons (O-CH₃) : ~3.9-4.1 ppm (singlet)
¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for the twelve carbons in the molecule.
-
Carbonyl Carbon (C=O) : ~165-170 ppm
-
Aromatic Carbons (C-Ar) : ~110-150 ppm
-
Methyl Carbon (O-CH₃) : ~52-55 ppm
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorptions corresponding to the O-H, C=O, and C-O bonds.
| Functional Group | **Characteristic Absorption (cm⁻¹) ** | Notes |
| O-H Stretch | 3550 - 3200 (broad) | Hydrogen-bonded hydroxyl group.[7] |
| C-H Stretch (Aromatic) | 3100 - 3000 | |
| C-H Stretch (Aliphatic) | 2950 - 2850 | From the methyl group. |
| C=O Stretch (Ester) | 1725 - 1705 | Strong absorption.[7] |
| C=C Stretch (Aromatic) | 1600 - 1450 | |
| C-O Stretch (Ester) | 1300 - 1000 | |
| C-Br Stretch | 690 - 550 |
Mass Spectrometry
In mass spectrometry, methyl 8-bromo-3-hydroxy-1-naphthoate is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
-
Molecular Ion (M⁺) : m/z 280 and 282
-
Fragmentation : Likely loss of the methoxy group (-OCH₃) to give a fragment at m/z 249/251, and loss of the entire ester group (-COOCH₃).
Safety and Handling
Specific toxicity data for methyl 8-bromo-3-hydroxy-1-naphthoate is not available. However, based on related compounds, it should be handled with care in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The related compound 8-bromo-1-naphthoic acid is classified as harmful if swallowed and causes serious eye irritation.[8] Similar precautions should be taken with its methyl ester derivative.
Conclusion
Methyl 8-bromo-3-hydroxy-1-naphthoate is a promising, albeit not extensively studied, chemical entity. Its synthesis is achievable through standard organic transformations, and its rich functionality provides a platform for a wide array of chemical modifications. This guide, by synthesizing data from analogous compounds, provides a solid foundation for researchers and scientists to understand and utilize this molecule in their work, paving the way for new discoveries in drug development and materials science.
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